(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione (6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 198084-54-7
VCID: VC21284002
InChI: InChI=1S/C6H8N2O3/c9-3-1-4-5(10)7-6(11)8(4)2-3/h3-4,9H,1-2H2,(H,7,10,11)/t3-,4?/m1/s1
SMILES: C1C(CN2C1C(=O)NC2=O)O
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

CAS No.: 198084-54-7

Cat. No.: VC21284002

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione - 198084-54-7

Specification

CAS No. 198084-54-7
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name (6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Standard InChI InChI=1S/C6H8N2O3/c9-3-1-4-5(10)7-6(11)8(4)2-3/h3-4,9H,1-2H2,(H,7,10,11)/t3-,4?/m1/s1
Standard InChI Key DPDXCIHPUIIYRH-SYPWQXSBSA-N
Isomeric SMILES C1[C@H](CN2C1C(=O)NC2=O)O
SMILES C1C(CN2C1C(=O)NC2=O)O
Canonical SMILES C1C(CN2C1C(=O)NC2=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator